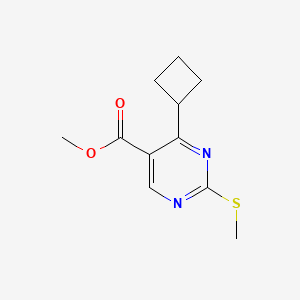
2-(Methyl-2-propen-1-ylamino)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methyl-2-propen-1-ylamino)ethanethiol is an organic compound characterized by the presence of both an amino group and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-2-propen-1-ylamino)ethanethiol typically involves the reaction of 2-methyl-2-propen-1-amine with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
2-(Methyl-2-propen-1-ylamino)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced thiol derivatives from reduction, and substituted amino derivatives from nucleophilic substitution.
科学的研究の応用
2-(Methyl-2-propen-1-ylamino)ethanethiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Methyl-2-propen-1-ylamino)ethanethiol involves its interaction with molecular targets such as enzymes and metal ions. The thiol group can form covalent bonds with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-2-propen-1-ol: An alcohol with similar structural features but different functional groups.
2-Methyl-2-propen-1-amine: An amine with similar structural features but lacking the thiol group.
Ethanethiol: A simple thiol with a shorter carbon chain.
Uniqueness
2-(Methyl-2-propen-1-ylamino)ethanethiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions
特性
CAS番号 |
400898-87-5 |
|---|---|
分子式 |
C6H13NS |
分子量 |
131.24 g/mol |
IUPAC名 |
2-[methyl(prop-2-enyl)amino]ethanethiol |
InChI |
InChI=1S/C6H13NS/c1-3-4-7(2)5-6-8/h3,8H,1,4-6H2,2H3 |
InChIキー |
LONDRZFPNUOQTO-UHFFFAOYSA-N |
正規SMILES |
CN(CCS)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


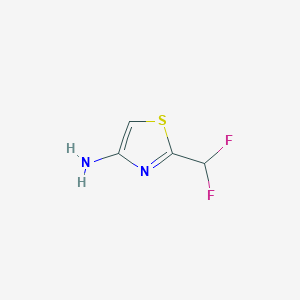
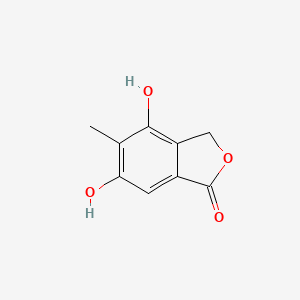

![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)
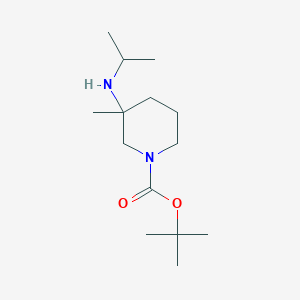
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
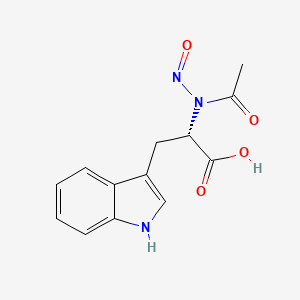
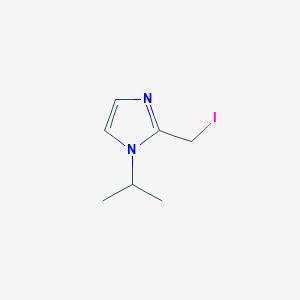
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)




